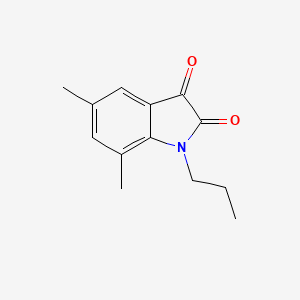

5,7-dimethyl-1-propyl-1H-indole-2,3-dione

CAS No.:

Cat. No.: VC19908843

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO2 |

|---|---|

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | 5,7-dimethyl-1-propylindole-2,3-dione |

| Standard InChI | InChI=1S/C13H15NO2/c1-4-5-14-11-9(3)6-8(2)7-10(11)12(15)13(14)16/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | LTPRWUGTSUTAOM-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C2=C(C=C(C=C2C(=O)C1=O)C)C |

Introduction

Chemical Structure and Nomenclature

The core structure of 5,7-dimethyl-1-propyl-1H-indole-2,3-dione derives from the isatin (1H-indole-2,3-dione) scaffold, a bicyclic heteroaromatic system featuring a fused benzene and pyrrolidine ring. Key structural features include:

-

N1-propyl substitution: A three-carbon alkyl chain replaces the hydrogen at the indole nitrogen.

-

C5 and C7 methyl groups: Methyl substituents at positions 5 and 7 introduce steric and electronic modifications to the aromatic system.

-

Diketone functionality: The 2,3-dione moiety confers hydrogen-bonding capacity and redox activity .

The molecular formula is C₁₄H₁₅NO₂, with a calculated molecular weight of 229.28 g/mol. Comparatively, the non-propylated analog 5,7-dimethyl-1H-indole-2,3-dione (C₁₀H₉NO₂) has a molecular weight of 175.18 g/mol . The propyl group increases hydrophobicity, as evidenced by the predicted logP value of ~2.1 (vs. 1.48 for the methyl-only derivative) .

Synthesis and Crystallization

Synthetic Routes

While no literature explicitly details the synthesis of 5,7-dimethyl-1-propyl-1H-indole-2,3-dione, plausible pathways can be extrapolated from methods used for analogous compounds:

-

N-Alkylation of 5,7-Dimethylisatin

-

Cyclization of Propyl-Substituted Precursors

Crystallographic Behavior

The non-propylated analog 5,7-dimethyl-1H-indole-2,3-dione crystallizes in a monoclinic system (space group P2₁/c) with four molecules per asymmetric unit. Key crystallographic parameters include :

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 12.354 Å |

| b = 14.318 Å | |

| c = 19.872 Å | |

| β angle | 98.74° |

| Volume | 3472.3 ų |

| Z (molecules/unit cell) | 16 |

Molecules exhibit near-planar geometry (mean deviation: 0.017–0.026 Å), stabilized by intramolecular N—H⋯O hydrogen bonds. The propyl variant is expected to disrupt this planarity, increasing torsional angles around the N1-C8 bond.

Physicochemical Properties

Experimental data for 5,7-dimethyl-1-propyl-1H-indole-2,3-dione remains unreported, but predictions based on structural analogs suggest:

| Property | Predicted Value | 5,7-Dimethylisatin |

|---|---|---|

| Melting Point | 180–190°C | 245°C |

| Density (g/cm³) | 1.15 ± 0.05 | 1.3 ± 0.1 |

| Solubility in Water | <0.1 mg/mL | 0.3 mg/mL |

| logP | 2.1 | 1.48 |

| PSA (Ų) | 46.2 | 46.17 |

The propyl chain reduces crystallinity compared to the parent compound, as evidenced by the lower predicted melting point. Hydrophobic interactions dominate, with increased solubility in organic solvents like ethyl acetate and dichloromethane.

Hydrogen Bonding and Supramolecular Assembly

In the crystal lattice of 5,7-dimethyl-1H-indole-2,3-dione, molecules form dimers via N—H⋯O hydrogen bonds (N1—H1⋯O2: 2.06 Å, 156°) . Substitution with a propyl group at N1 would eliminate this hydrogen bond donor, potentially leading to:

-

Van der Waals-dominated packing: Enhanced alkyl-alkyl interactions between propyl chains.

-

Altered crystal symmetry: Transition from monoclinic (P2₁/c) to triclinic (P1) systems.

-

Reduced thermal stability: Weaker intermolecular forces lower decomposition temperatures.

Biological and Industrial Applications

While direct studies on the propyl derivative are lacking, isatin analogs exhibit diverse bioactivities:

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume